molecular formula C7H9BrClNO2 B1377438 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 1432678-85-7

5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B1377438
M. Wt: 254.51 g/mol
InChI Key: OJQSZOSBMPMQST-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any important functional groups. It may also include information on the compound’s role in biological systems or its industrial applications.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include information on the compound’s reactivity, the types of reactions it can participate in, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Crystal Structure and Molecular Interaction

  • Molecular Conformation and Network Formation : The research by Mohamed et al. (2012) on a structurally similar compound, C21H21BrClNO4, highlights the specific molecular conformation and network formation through intramolecular and intermolecular interactions. This compound, which has a dihydropyridine ring adopting a flattened boat conformation, forms a three-dimensional network via O—H⋯O and C—H⋯O hydrogen bonds. Understanding such molecular structures and interactions is crucial in materials science for designing compounds with desired properties (Mohamed et al., 2012).

Synthesis and Evaluation in Organic Chemistry

  • Acyclic Pyridine C-Nucleosides Synthesis and Evaluation : Hemel et al. (1994) synthesized and evaluated 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and its derivatives for biological activities. Although no marked biological activity was found, the study's synthetic pathways and evaluation methods are relevant for research in organic chemistry and drug design, excluding the direct usage of the compound as a drug (Hemel et al., 1994).

Halogen Atom Migration in Derivatives

  • Halogen Atom Migration Studies : Hertog & Schogt (2010) conducted a study on halogeno-derivatives of 2,4-dihydroxypyridine, showing how halogen atoms can migrate in these compounds. Such research is fundamental in understanding the reactivity and stability of halogen-containing compounds in chemical reactions and could provide insights into designing and synthesizing new compounds with halogen atoms (Hertog & Schogt, 2010).

Hydrogen Bonding and Crystal Assembly

  • Crystal Structure Analysis and Hydrogen Bonding : Kravtsov et al. (2012) analyzed the crystal structures of certain benzodiazepin compounds, examining the molecular conformation, hydrogen bonding, and assembly mode in the crystal. These analyses are essential in crystallography and material science for understanding the properties of materials and designing new materials with specific characteristics (Kravtsov et al., 2012).

Antimicrobial Activity

  • Antimicrobial Activity of Derivatives : Narsinghani et al. (2017) synthesized a series of 1,4-dihydropyridine derivatives and evaluated their antimicrobial activity. The study provides insights into the structure-activity relationship and the potential of such compounds in developing new antimicrobial agents, contributing to the field of medicinal chemistry (Narsinghani et al., 2017).

Safety And Hazards

This section would detail any known hazards associated with the compound, as well as appropriate safety precautions for handling and disposal.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s mechanism of action.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-bromo-1-(2-hydroxyethyl)pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2.ClH/c8-6-1-2-7(11)9(5-6)3-4-10;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQSZOSBMPMQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Br)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride

CAS RN

1432678-85-7
Record name 5-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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